molecular formula C13H16O5 B102563 Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate CAS No. 17173-27-2

Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate

Cat. No. B102563
CAS RN: 17173-27-2
M. Wt: 252.26 g/mol
InChI Key: GJRQPRICGHKGAS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate is C13H16O5 . Its average mass is 252.266 and its mono-isotopic mass is 252.09977 . The InChI string representation of its structure is InChI=1S/C13H16O5/c1-8(14)10-7-12(17-3)11(16-2)5-9(10)6-13(15)18-4/h5,7H,6H2,1-4H3 .

Scientific Research Applications

Synthesis and Derivative Formation

  • Methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate, prepared by reacting cupric bromide with methyl 2-acetyl-4,5-dimethoxyphenylacetate, serves as a precursor for various aminoacetyl derivatives. These derivatives have potential applications in local anesthetic and anti-inflammatory activities (Catsoulacos, 1976).

Organic Chemistry Education

  • An organic experiment involving the synthesis of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene via Grignard reaction demonstrates the use of methyl 2-acetyl-4,5-dimethoxyphenylacetate in educational settings to enhance students' interest in scientific research and experimental skills (W. Min, 2015).

Medicinal Chemistry

  • The compound is utilized in the total synthesis of (-)-lasubine II, showcasing its importance in the synthesis of complex organic molecules with potential pharmaceutical applications (Back & Hamilton, 2002).

Structural and Molecular Studies

  • Studies on the crystal and molecular structures of related compounds, such as 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole, provide insights into the structural properties and potential biological activities of these molecules (Şahin et al., 2011).

Antioxidant Properties

  • The enzymatic modification of 2,6-dimethoxyphenol, a related compound, for synthesizing dimers with high antioxidant capacity, underscores the potential of methyl 2-acetyl-4,5-dimethoxyphenylacetate in producing bioactive compounds with antioxidant properties (Adelakun et al., 2012).

Catalysis and Synthesis

  • The compound finds application in catalysis, such as in the synthesis of methyl acetate from dimethyl ether, indicating its role in industrial chemical processes (Cheung et al., 2007).

Bromination and Chemical Transformations

  • It is used in the bromination of aromatic ethers, demonstrating its versatility in various chemical transformations (Xu Yong-nan, 2012).

Crystal Structure Analysis

  • The determination of crystal structures for related compounds, such as methyl 2-(3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl) benzoate, contributes to our understanding of the structural characteristics and potential applications of these molecules (Naguib et al., 2009).

properties

IUPAC Name

methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-8(14)10-7-12(17-3)11(16-2)5-9(10)6-13(15)18-4/h5,7H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRQPRICGHKGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1CC(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369462
Record name methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate

CAS RN

17173-27-2
Record name methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JC Barcia Barcia, J Cruces, CO Salas… - minerva.usc.es
Here we describe modified syntheses of o-acetylbenzoic acids and o-acetylphenylacetic acids by Heck palladium-catalysed arylation of n-butyl vinyl ether with o-iodobenzoic acids or …
Number of citations: 0 minerva.usc.es
JC Barcia, J Cruces, CO Salas, JC Estévez… - …, 2017 - thieme-connect.com
Here we describe modified syntheses of o-acetylbenzoic acids and o-acetylphenylacetic acids by Heck palladium-catalysed arylation of n-butyl vinyl ether with o-iodobenzoic acids or …
Number of citations: 1 www.thieme-connect.com

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